2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-
Description
“2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” is a chemical compound with the molecular formula C15H12N2O . It is also known as 1,3-dihydro-4,5-diphenyl-2H-imidazol-2-one . This compound is a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” consists of an imidazole ring substituted with two phenyl groups . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl-” include a molecular weight of 236.27 Da . It has a density of 1.2±0.1 g/cm3, an index of refraction of 1.628, and a molar refractivity of 69.1±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .
Scientific Research Applications
The synthesis of these compounds has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
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Antibacterial and Antimycobacterial Activities : Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities .
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Anti-inflammatory Activities : These compounds can also be used in the treatment of inflammation .
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Antitumor Activities : Certain imidazole derivatives have shown potential as antitumor agents .
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Antidiabetic Activities : Some imidazole derivatives have been used in the treatment of diabetes .
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Antioxidant Activities : Imidazole derivatives have been synthesized and evaluated for their antioxidant potential .
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Anti-allergic Activities : Imidazole derivatives have been reported to show anti-allergic activities .
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Antipyretic Activities : These compounds can also be used in the treatment of fever .
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Antiviral Activities : Certain imidazole derivatives have shown potential as antiviral agents .
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Anti-amoebic Activities : Some imidazole derivatives have been used in the treatment of amoebic infections .
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Antihelmintic Activities : Imidazole derivatives have been synthesized and evaluated for their antihelmintic potential .
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Antiprotozoal and Antibacterial Activities : These compounds have also been reported to have antiprotozoal and antibacterial activities .
properties
IUPAC Name |
4,5-diphenyl-1,3-dihydroimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYWGRTWUVTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982744 | |
Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Imidazol-2-one, 1,3-dihydro-4,5-diphenyl- | |
CAS RN |
642-36-4 | |
Record name | 642-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diphenyl-1H-imidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30982744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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